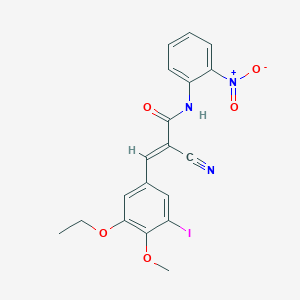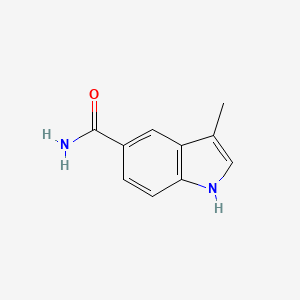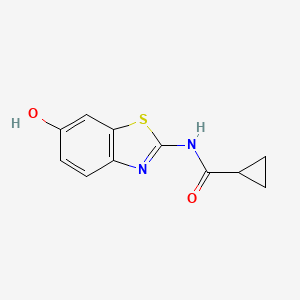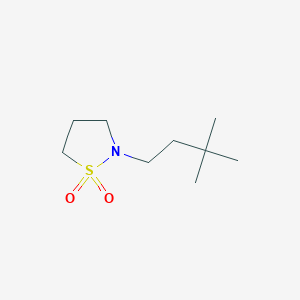
(E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide, also known as E7070, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
作用機序
The exact mechanism of action of (E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide is not fully understood, but it is believed to work by inhibiting the activity of a protein called vascular endothelial growth factor receptor 2 (VEGFR2). This protein is involved in the formation of new blood vessels, and by inhibiting its activity, this compound can prevent the growth and spread of tumors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and prevent the formation of new blood vessels. In addition, it has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
One of the main advantages of using (E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide in lab experiments is its specificity for VEGFR2. This means that it can target this protein without affecting other proteins in the body, which can reduce the risk of side effects. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are a number of future directions for research on (E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide. One area of interest is the development of new formulations that can improve its solubility in water, which would make it easier to administer in experiments. In addition, researchers are exploring the potential of combining this compound with other anti-cancer drugs to improve its efficacy. Finally, there is interest in studying the effects of this compound on other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
Conclusion:
This compound is a synthetic compound that has shown promise as a potential therapeutic agent for the treatment of cancer and other diseases. Its specificity for VEGFR2 and anti-angiogenic properties make it a promising candidate for further research. While there are some limitations to using this compound in lab experiments, there are also a number of future directions for research that could lead to new discoveries and treatments.
合成法
The synthesis of (E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide involves a multi-step process that starts with the reaction of 3-ethoxy-5-iodo-4-methoxybenzaldehyde with malononitrile in the presence of a base. The resulting product is then reacted with 2-nitrobenzaldehyde to form the final product, this compound. The synthesis of this compound has been optimized to improve yield and purity, and it is now readily available for research purposes.
科学的研究の応用
(E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including breast, lung, and prostate cancer. In addition, it has been shown to have anti-angiogenic properties, which means it can prevent the formation of new blood vessels that tumors need to grow and spread.
特性
IUPAC Name |
(E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16IN3O5/c1-3-28-17-10-12(9-14(20)18(17)27-2)8-13(11-21)19(24)22-15-6-4-5-7-16(15)23(25)26/h4-10H,3H2,1-2H3,(H,22,24)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWUKAXEOUWQAU-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2[N+](=O)[O-])I)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2[N+](=O)[O-])I)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16IN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7549499.png)
![4-[[[2-(Trifluoromethyl)phenyl]sulfonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B7549522.png)



![[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] (E)-3-(3-ethoxy-4-propoxyphenyl)prop-2-enoate](/img/structure/B7549548.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7549551.png)
![4-[(E)-2-pyridin-4-ylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7549555.png)
![3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol](/img/structure/B7549560.png)

![2-[1-(5-Phenyl-1,3-thiazol-2-yl)piperidin-4-yl]ethanol](/img/structure/B7549564.png)


![N~1~-(4-fluorophenyl)-2-{4-oxo-1-phenyl-8-[(E)-3-phenyl-2-propenoyl]-1,3,8-triazaspiro[4.5]dec-3-yl}acetamide](/img/structure/B7549583.png)